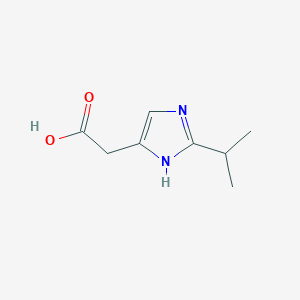

2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

741624-24-8 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2-(2-propan-2-yl-1H-imidazol-5-yl)acetic acid |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)8-9-4-6(10-8)3-7(11)12/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

URMMYBWJJRJLON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(N1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid typically involves the following steps:

-

Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, the aldehyde used would be isobutyraldehyde to introduce the isopropyl group.

-

Introduction of the Acetic Acid Moiety: : The acetic acid group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the imidazole derivative with a halogenated acetic acid, such as bromoacetic acid, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (temperature, pressure, solvent) would be employed to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

Substitution: The acetic acid moiety can participate in substitution reactions, such as esterification or amidation, forming esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products

Oxidation: Hydroxy or keto derivatives of the isopropyl group.

Reduction: Imidazoline derivatives.

Substitution: Esters or amides of the acetic acid moiety.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid serves as a precursor in synthesizing more complex pharmaceutical compounds and agrochemicals. Its imidazole ring facilitates the formation of various derivatives that are essential in drug development.

Biology

- Enzyme Inhibition Studies : The compound has shown potential in studies involving enzyme inhibition due to the ability of imidazole derivatives to interact with various enzymes. This interaction is crucial for understanding biochemical pathways and developing enzyme inhibitors for therapeutic purposes.

Medicine

- Anti-inflammatory and Antimicrobial Properties : Research indicates that this compound may possess anti-inflammatory and antimicrobial activities. Imidazole derivatives are known for their biological activities, which can be harnessed for developing new therapeutic agents.

Industrial Applications

- Synthesis of Specialty Chemicals : The compound is utilized in producing specialty chemicals, including polymers and resins, due to its reactive functional groups that can be modified for specific industrial applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that imidazole derivatives, including this compound, effectively inhibited specific phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. The research highlighted its potential therapeutic application in treating cognitive impairments associated with neurodegenerative diseases by modulating cyclic nucleotide levels .

Case Study 2: Antimicrobial Activity

Research focusing on the antimicrobial properties of imidazole derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. This study underscored the importance of such compounds in addressing antibiotic resistance by providing new avenues for drug development .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways. The imidazole ring can coordinate with metal ions in enzyme active sites, disrupting their function. The acetic acid moiety can enhance the

Biological Activity

2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid is an imidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is recognized for its ability to interact with various biological targets, leading to applications in enzyme inhibition, anti-inflammatory effects, and potential antimicrobial properties.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in biological systems due to its ability to coordinate with metal ions and participate in hydrogen bonding. The acetic acid moiety enhances its solubility and bioavailability.

The biological activity of this compound primarily stems from its interaction with enzymes. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their function. This mechanism is critical in the context of inflammatory pathways and other enzymatic processes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including those involved in inflammatory responses.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating the activity of specific enzymes or receptors.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these findings.

1. Enzyme Inhibition Studies

A study investigated the structure-activity relationships of imidazole-derived compounds, including this compound. The results indicated that modifications to the imidazole ring significantly influenced enzyme inhibition potency. Specifically, compounds with a tertiary amine and carboxylic acid groups demonstrated enhanced inhibitory effects on insulin-degrading enzyme (IDE), which is relevant for conditions like Alzheimer's disease .

2. Anti-inflammatory Activity

In a recent pharmacological study, this compound was evaluated for its anti-inflammatory potential. The compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the suppression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .

3. Antimicrobial Testing

Research has also explored the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated that it inhibited the growth of Gram-positive bacteria more effectively than Gram-negative strains, indicating a selective antimicrobial profile .

Data Table: Biological Activities of this compound

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid, differing primarily in substituents and functional groups:

Key Differences and Implications

Substituent Effects on Solubility: The presence of hydroxy groups (e.g., in the compound from ) enhances water solubility compared to the isopropyl group in the target compound, which likely reduces polarity .

Biological Activity :

- Imidazole-acetic acid derivatives with ethenyl bridges (e.g., ) exhibit antioxidant properties, while those with pyridine-carboxylic acid moieties (e.g., Imazapic ) are optimized for herbicidal action. The target compound’s bioactivity remains underexplored but may align with histidine-related pathways due to its imidazole core.

Synthetic Utility: Compounds like 2-(Cyclopropylamino)-4-(1H-imidazol-1-yl)butanoic acid serve as intermediates in drug synthesis, highlighting the versatility of imidazole-acetic acid scaffolds. The isopropyl group in the target compound could confer stability against metabolic degradation.

Research Findings and Crystallographic Insights

- Crystallographic Data: The compound 4-[1-(2-Hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid (CCDC 1038591) crystallizes in a monoclinic system, with hydrogen-bonding networks stabilizing its structure . Similar analysis for this compound is absent in the evidence but would require SHELX-based refinement (e.g., SHELXL for small-molecule crystallography) .

- Thermodynamic Stability : Imidazole rings with bulky substituents (e.g., isopropyl) exhibit higher thermal stability but may complicate synthetic routes due to steric hindrance .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-Isopropyl-1H-imidazol-4-yl)acetic acid?

- Methodology : A common approach involves refluxing imidazole precursors (e.g., 2-isopropylimidazole derivatives) with haloacetic acids or esters in acetic acid with sodium acetate as a catalyst. For example, derivatives of 3-formyl-1H-indole-2-carboxylic acid are synthesized via condensation reactions under reflux (3–5 hours) followed by recrystallization from acetic acid/water mixtures . Purification steps may include column chromatography or repeated recrystallization to achieve >95% purity.

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology : Due to potential hygroscopicity and reactivity, use inert atmosphere techniques (e.g., nitrogen gloveboxes) during synthesis. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant lab coats, is mandatory. Store the compound in airtight containers at –20°C to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and emergency procedures .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data for this compound be resolved?

- Methodology : Density-functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) often overestimate bond lengths in imidazole rings. To address this, incorporate exact-exchange terms (e.g., Becke’s 1993 functional ) or adjust gradient corrections in correlation-energy models (e.g., Colle-Salvetti formula ). Validate computational results against X-ray crystallography data (e.g., SHELXL refinement ).

Q. What advanced techniques are suitable for characterizing its crystallographic structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL ) is ideal for resolving the imidazole ring geometry and acetic acid side-chain conformation. For dynamic behavior, pair with solid-state NMR (ssNMR) to analyze hydrogen bonding and tautomeric equilibria. Refinement against high-resolution (<1.0 Å) data reduces residual density errors .

Q. How can researchers assess purity and detect trace impurities in this compound?

- Methodology : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradient elution. Validate method specificity via spiked impurity standards (e.g., unreacted precursors). Complementary FTIR analysis (e.g., carbonyl stretches at 1700–1750 cm⁻¹) confirms functional group integrity .

Q. What strategies are effective for studying its structure-activity relationships (SAR) in biochemical assays?

- Methodology : Synthesize analogs with modified isopropyl or acetic acid moieties and evaluate their binding affinity (e.g., via surface plasmon resonance or isothermal titration calorimetry). For histidine-like derivatives, assess pH-dependent activity in enzyme inhibition assays (e.g., angiotensin-converting enzyme models ).

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in NMR data for tautomeric forms of the imidazole ring?

- Methodology : Perform variable-temperature ¹H-NMR (VT-NMR) in DMSO-d₆ to observe tautomeric shifts. Assign peaks using 2D COSY and HSQC experiments. Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian with the GIAO method ).

Q. What experimental optimizations improve yield in large-scale synthesis?

- Methodology : Replace batch reflux with flow chemistry to enhance reaction uniformity. Optimize solvent systems (e.g., ethanol/water mixtures) to minimize byproducts. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.